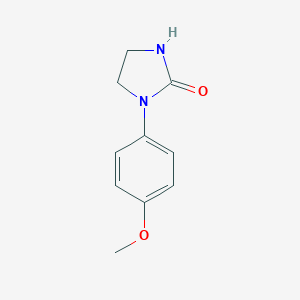

1-(3-Methoxyphenyl)imidazolidin-2-one

Description

Properties

CAS No. |

14599-72-5 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)imidazolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

InChI Key |

FHOSRSXSSQXNOL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCNC2=O |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNC2=O |

Other CAS No. |

14599-72-5 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1-(3-Methoxyphenyl)imidazolidin-2-one

The synthesis of this compound typically involves the cyclization of appropriate urea derivatives with aromatic compounds. A notable method is the acid-catalyzed reaction of (2,2-dialkoxyethyl) ureas with various electron-rich aromatic nucleophiles, yielding imidazolidin-2-ones in good yields. Recent studies have demonstrated that adjusting the reaction conditions can enhance regioselectivity, favoring the formation of specific isomers .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In a comparative study, it was found that derivatives of imidazolidin-2-one exhibited significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound showed promising results against various pathogenic strains .

| Compound | Activity Type | Effective Concentration (mg/kg) |

|---|---|---|

| This compound | Antibacterial | 50 |

| 5-imino-3-(3-methoxy-phenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Antifungal | 100 |

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies involving molecular docking have indicated that derivatives may interact effectively with COX-2 receptors, which are crucial targets in pain management . The binding affinity observed for certain derivatives suggests their potential as novel anti-inflammatory agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of imidazolidinones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group significantly influenced bioactivity. Specifically, this compound derivatives displayed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Potential

In a separate investigation, the anti-inflammatory properties of various imidazole derivatives were assessed. The study utilized in vivo models to evaluate the efficacy of these compounds in reducing inflammation. The results demonstrated that specific substitutions on the imidazolidinone framework could lead to substantial anti-inflammatory effects, positioning these compounds as candidates for further development in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazolidin-2-one scaffold is highly modular, with substituents dictating pharmacological and physicochemical behaviors. Key comparisons include:

Table 1: Structural and Spectral Comparisons

| Compound Name | Substituents | Key Spectral Data (IR/NMR) | Physicochemical Notes | Reference |

|---|---|---|---|---|

| 1-(3-Methoxyphenyl)imidazolidin-2-one | 3-methoxyphenyl | Inferred: C=O stretch ~1720–1740 cm⁻¹ (IR) | Electron-rich aryl group enhances π-stacking | [10], [12] |

| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)imidazolidin-2-one (8a) | 4-Cl-phenyl, 3-OMe-phenyl | IR: 1724 (C=O), 1603 (C=N); ¹H NMR: δ 6.91–7.58 (Ar-H) | Electron-withdrawing Cl enhances stability | [1] |

| 1-(2-Pyridyl)imidazolidin-2-one | 2-pyridyl | Synthesized via α-ureation; planar configuration | Pyridyl N enhances solubility | [3] |

| ZX-42 (ALK inhibitor) | 3-OMe-phenyl, dimethylaminoethyl | Not reported | Bulky substituents improve target affinity | [9], [14] |

| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | Isoquinolinyl | Fluorescence: λₑₓ 377 nm, λₑₘ 448 nm; Stokes shift 71 nm | High molar extinction (5083 M⁻¹cm⁻¹) | [7] |

- Fluorescence: Isoquinolinyl-substituted analogs exhibit strong fluorescence, while methoxyphenyl derivatives may show modulated emission due to electron donation .

Table 2: Pharmacological Comparisons

| Compound Name | Biological Activity | Mechanism/Target | Efficacy Notes | Reference |

|---|---|---|---|---|

| ZX-42 (3-OMe-phenyl derivative) | Antiproliferative | ALK inhibition; apoptosis induction | IC₅₀: 0.2 µM (Karpas299 cells) | [9], [14] |

| 18c (3,4-dimethoxybenzyl derivative) | Anti-Alzheimer’s | Acetylcholinesterase inhibition | Comparable to donepezil | [4] |

| 1-(2-Chlorobenzyl)imidazolidin-2-one (Compound 4) | SARS-CoV-2 Mpro inhibition | Binds viral protease active site | Moderate activity (IC₅₀ not reported) | [5] |

| 8a (4-Cl, 3-OMe-phenyl) | Cytotoxic (inferred) | Not specified | Yield: 63%; moderate cytotoxicity | [1] |

- Anticancer Activity : ZX-42’s 3-methoxyphenyl group likely contributes to its potency against ALK-positive lymphomas, contrasting with chlorophenyl analogs (e.g., 8a), which may prioritize stability over target specificity .

- Neuroactivity: Dimethoxybenzyl derivatives (e.g., 18c) outperform mono-methoxy analogs in acetylcholinesterase inhibition, suggesting substituent positioning is critical for CNS applications .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The acid-mediated synthesis begins with the condensation of 3-methoxyphenyl isocyanate with 2,2-dimethoxyethylamine to form 1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)urea. Under acidic conditions (e.g., HCl or H2SO4), the dimethoxy group undergoes hydrolysis, generating an oxonium ion intermediate. Intramolecular cyclization produces a 5-methoxyimidazolidin-2-one intermediate, which eliminates methanol to form an iminium cation. This cation reacts regioselectively with residual nucleophiles (e.g., water or methanol) to yield 1-(3-methoxyphenyl)imidazolidin-2-one (Scheme 1).

Scheme 1: Acid-catalyzed pathway

-

Urea formation :

-

Oxonium ion generation :

Acidic hydrolysis of dimethoxy groups → Oxonium cation -

Cyclization and elimination :

-

Nucleophilic quenching :

Experimental Optimization

Key parameters for maximizing yield (93% reported for analogous compounds):

-

Solvent : Benzene or toluene for urea formation; aqueous HCl for cyclization

-

Temperature : Room temperature for urea condensation; reflux (80–100°C) for cyclization

-

Workup : Vacuum distillation to isolate the urea precursor, followed by acid quenching and extraction with ethyl acetate

Table 1: Acid-catalyzed synthesis conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid catalyst | HCl (1–2 equiv) | >90% |

| Reaction time | 6–8 h (urea), 2 h (cyclization) | <5% side products |

| Solvent polarity | Low (benzene) | Prevents oligomerization |

Base-Mediated Intramolecular Hydroamidation of Propargylic Ureas

Organocatalytic Cycle and Regioselectivity

The base-catalyzed method employs propargylic ureas derived from 3-methoxyaniline and propargylamines. Using 2-methylbut-3-yn-2-amine and 3-methoxyphenyl isocyanate, the urea intermediate undergoes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization. Computational studies reveal that BEMP deprotonates the urea N–H, initiating a 5-exo-dig cyclization to form the imidazolidinone core (Figure 1).

Figure 1: Free energy profile for BEMP-catalyzed cyclization

-

Transition state (TS-N5) : ΔG‡ = 18.2 kcal/mol

-

Rate-determining step : Allenamide formation (ΔG = +4.3 kcal/mol)

Synthetic Protocol and Scalability

-

Urea synthesis :

(quantitative yield in THF) -

Cyclization :

-

Catalyst: BEMP (5 mol%)

-

Solvent: Acetonitrile (4 mL/mmol)

-

Conditions: RT, 1 h → 99% conversion

-

Table 2: Base-catalyzed reaction optimization

| Base | pKa (MeCN) | Yield (%) | Time (h) |

|---|---|---|---|

| BEMP | 27.6 | 99 | 1 |

| DBU | 24.3 | 85 | 3 |

| KOtBu | 19.9 | 72 | 6 |

SN2 Alkylation-Cyclization Sequential Approach

Halide Displacement and Ring Closure

Adapting methodologies from neuroleptic syntheses, this route involves:

Challenges and Modifications

Table 3: SN2 alkylation conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 80°C | 78% conversion |

| Base | K2CO3 (2.5 equiv) | Minimal O-alkylation |

| Reaction time | 12–16 h | Complete halide displacement |

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Acid-catalyzed | 90–93 | Low | Industrial |

| Base-catalyzed | 95–99 | Moderate | Lab-scale |

| SN2 alkylation | 70–78 | High | Pilot-scale |

Q & A

Q. Key findings :

- Torsion angles between the aryl and imidazolidinone rings typically range 15–25°, indicating slight distortion .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

Focus on substituent effects at key positions:

- Position 1 : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to modulate electron density ().

- Position 3 : Introduce acyl or sulfonyl groups (e.g., N-acyl cyclic ureas in ) to enhance hydrogen-bonding potential.

- Methodology :

- Synthesize analogs via Suzuki coupling or nucleophilic substitution.

- Evaluate bioactivity (e.g., enzyme inhibition in ) to correlate substituents with potency.

Example :

Compound D28 () showed enhanced antibacterial activity due to the 3-chlorophenyl substituent, highlighting the role of halogen interactions in target binding .

Advanced: What in vitro/in vivo models are suitable for evaluating bioactivity?

Answer:

In vitro :

Q. In vivo :

- Schistosomiasis models (): Administer 100 mg/kg/day of the compound to infected mice for 7 days, then assess parasite burden via liver histopathology .

Q. Key parameters :

- Control for metabolite interference (e.g., LC-HRMS to verify compound stability).

- Use positive controls (e.g., cisplatin for antiproliferative assays).

Advanced: How can computational methods predict biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to screen against SARS-CoV-2 Mpro (). Prioritize compounds with docking scores <−8 kcal/mol.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .

Case study :

Compound 4 () showed potent Mpro inhibition (IC₅₀ = 0.8 µM) due to favorable interactions with catalytic dyad residues (His41/Cys145) .

Advanced: How to address contradictions in spectral data during characterization?

Answer:

- Scenario : Discrepancies in NH proton integration (e.g., broad vs. sharp peaks).

- Resolution :

- Variable-temperature NMR: Heat to 60°C to reduce exchange broadening.

- Deuterium exchange: Add D₂O to confirm NH protons (disappearance of peaks at δ 5–6 ppm) .

Example :

In , NH₂ protons at δ 5.65 ppm were confirmed via deuterium exchange, ruling out aromatic proton overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.